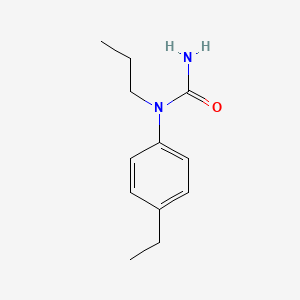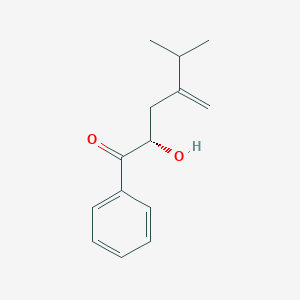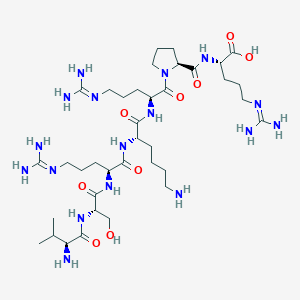![molecular formula C18H38NO4P B14257169 [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid CAS No. 189065-69-8](/img/structure/B14257169.png)
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereospecific reaction from D-gulonic acid -lactone and D-glucono- -lactone . These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can be compared with other similar compounds, such as:
(2R,3R)-2-Amino-3-hydroxybutanoic acid: This compound has a similar structure but with a shorter carbon chain.
(2R,3R)-2-Amino-3-hydroxypropanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its longer carbon chain and the presence of the phosphonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189065-69-8 |
|---|---|
Molecular Formula |
C18H38NO4P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[(2R,3R)-2-amino-3-hydroxyoctadec-4-enyl]phosphonic acid |
InChI |
InChI=1S/C18H38NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChI Key |
QQKUKBUXKMZQOC-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CP(=O)(O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



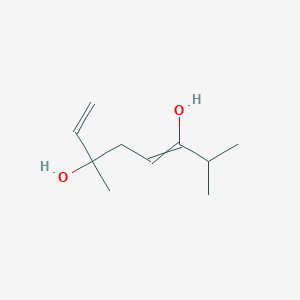
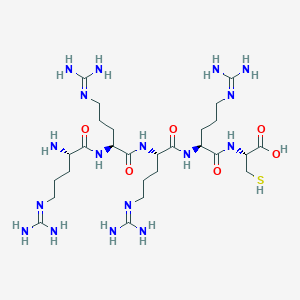



![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
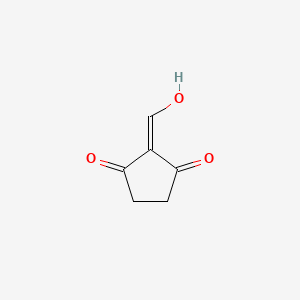
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
